molecular formula C10H20N2O B13176898 N-(3-Aminocyclopentyl)-3-methylbutanamide

N-(3-Aminocyclopentyl)-3-methylbutanamide

Cat. No.: B13176898
M. Wt: 184.28 g/mol
InChI Key: HAZAOEZULGVZNG-UHFFFAOYSA-N
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Description

N-(3-Aminocyclopentyl)-3-methylbutanamide is an organic compound with a unique structure that includes a cyclopentyl ring, an amine group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)-3-methylbutanamide typically involves the reaction of 3-aminocyclopentylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

N-(3-Aminocyclopentyl)-3-methylbutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopentyl ring provides structural stability, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminocyclopentyl)methylphosphinic acid: This compound has a similar cyclopentyl ring and amine group but differs in the presence of a phosphinic acid moiety.

    N-(3-Aminocyclopentyl)carbamate: Similar structure but with a carbamate group instead of a butanamide moiety.

Uniqueness

N-(3-Aminocyclopentyl)-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(3-aminocyclopentyl)-3-methylbutanamide

InChI

InChI=1S/C10H20N2O/c1-7(2)5-10(13)12-9-4-3-8(11)6-9/h7-9H,3-6,11H2,1-2H3,(H,12,13)

InChI Key

HAZAOEZULGVZNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1CCC(C1)N

Origin of Product

United States

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